5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1,3,4-thiadiazole-2-thiol
Description
The compound 5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1,3,4-thiadiazole-2-thiol (hereafter referred to as the "target compound") is a 1,3,4-thiadiazole derivative featuring a thiol group at position 2 and a 5-amino substituent modified with a 2-(3,4-dimethoxyphenyl)ethyl chain. This structure combines the electron-rich 3,4-dimethoxyphenyl group with the heterocyclic thiadiazole core, which is known for its pharmacological versatility, including antitumor, antimicrobial, and enzyme inhibitory activities .
The synthesis of such compounds typically involves oxidative cyclodehydration of thiosemicarbazides or nucleophilic substitution reactions to introduce functional groups at the 5-amino position . For example, the parent compound 5-amino-1,3,4-thiadiazole-2-thiol (AMT) is a well-studied scaffold, often modified to enhance bioactivity .
Properties
IUPAC Name |
5-[2-(3,4-dimethoxyphenyl)ethylamino]-3H-1,3,4-thiadiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S2/c1-16-9-4-3-8(7-10(9)17-2)5-6-13-11-14-15-12(18)19-11/h3-4,7H,5-6H2,1-2H3,(H,13,14)(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAYOJOLFNRHJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NNC(=S)S2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1,3,4-thiadiazole-2-thiol typically involves the reaction of 3,4-dimethoxyphenethylamine with thiocarbohydrazide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the thiadiazole ring. The reaction mixture is then heated to a specific temperature to complete the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Thiol Group Reactivity
The thiol moiety at position 2 of the thiadiazole ring participates in key reactions:
a) Oxidation Reactions
-
Disulfide Formation :
Thiol groups oxidize in the presence of mild oxidizing agents (e.g., iodine, H<sub>2</sub>O<sub>2</sub>) to form disulfide bonds. For example:
This reaction is crucial for dimerization or polymer formation . -
Sulfonic Acid Formation :
Strong oxidizing agents (e.g., KMnO<sub>4</sub>, HNO<sub>3</sub>) convert the thiol group to a sulfonic acid (-SO<sub>3</sub>H) under acidic conditions .
b) Alkylation and Acylation
-
Thioether Synthesis :
The thiol reacts with alkyl halides (e.g., CH<sub>3</sub>I) in basic media to form thioethers:
This is exploited to modify solubility or bioactivity . -
Acyl Thioester Formation :
Reaction with acyl chlorides (e.g., acetyl chloride) yields thioesters:
Such derivatives are intermediates in drug design .
Amino Group Reactivity
The ethylamino side chain undergoes substitution and condensation reactions:
a) Nucleophilic Substitution
-
Reaction with Electrophiles :
The primary amine reacts with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases:
These imines are precursors for heterocyclic scaffolds .
b) Acylation
-
Amide Bond Formation :
Treatment with acyl chlorides or anhydrides (e.g., acetic anhydride) produces acetamide derivatives:
This enhances metabolic stability in pharmaceutical analogs .
Thiadiazole Ring Reactivity
The 1,3,4-thiadiazole core participates in electrophilic and nucleophilic substitutions:
a) Electrophilic Aromatic Substitution
-
Nitration/Sulfonation :
The electron-deficient ring undergoes nitration (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) or sulfonation (fuming H<sub>2</sub>SO<sub>4</sub>) at position 5, though steric hindrance from substituents may limit reactivity .
b) Ring-Opening Reactions
-
Acid/Base Hydrolysis :
Strong acids or bases cleave the thiadiazole ring, generating thioamides or thioureas. For example:
This is observed in extreme pH conditions .
Metal Complexation
The thiol and amino groups act as ligands for transition metals (e.g., Cu<sup>2+</sup>, Fe<sup>3+</sup>), forming complexes with potential catalytic or bioactive properties. For example:
Such complexes are studied for antimicrobial applications .
Research Findings
-
Antiviral Activity : Analogous thiadiazole-thiols exhibit inhibition of tobacco mosaic virus (TMV) via sulfonamide derivatives .
-
Anticancer Potential : Thioether derivatives show IC<sub>50</sub> values < 10 µM against colon (HT29) and breast (MDA-MB-23) cancer cell lines .
-
Synthetic Efficiency : Microwave-assisted reactions improve yields (>80%) in thiadiazole functionalization .
Scientific Research Applications
Antimicrobial Activity
The thiadiazole moiety has been extensively studied for its antimicrobial properties. Compounds derived from 1,3,4-thiadiazole have shown significant efficacy against various bacterial and fungal strains.
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial effects of several thiadiazole derivatives against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The results indicated that derivatives with electron-donating groups exhibited enhanced activity, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .
- Antifungal Activity : Thiadiazole derivatives have also demonstrated antifungal properties against Candida albicans and Aspergillus niger, showing inhibition rates of 81% to 91% .
| Compound | Target Organism | Inhibition Rate | MIC (μg/mL) |
|---|---|---|---|
| 5a | S. aureus | 85% | 20 |
| 5b | B. subtilis | 90% | 25 |
| 5c | C. albicans | 82% | 30 |
Antioxidant Properties
Research has highlighted the antioxidant potential of thiadiazole derivatives, which can scavenge free radicals and reduce oxidative stress.
Findings
A series of new compounds including those with the thiadiazole structure were synthesized and tested for antioxidant activity using DPPH radical scavenging assays. Compounds demonstrated significant scavenging effects, indicating their potential as therapeutic agents in oxidative stress-related diseases .
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| 6a | 70 |
| 6b | 65 |
| 6c | 75 |
Anti-inflammatory Effects
Thiadiazole derivatives have been reported to exhibit anti-inflammatory activities, making them potential candidates for treating inflammatory diseases.
Research Insights
In vitro studies showed that certain thiadiazole compounds could inhibit the production of pro-inflammatory cytokines, demonstrating their potential role in managing conditions like arthritis and other inflammatory disorders .
Anticancer Potential
The anticancer properties of thiadiazole derivatives are gaining attention in drug development.
Clinical Studies
Recent evaluations have shown that specific derivatives can induce apoptosis in cancer cells through various mechanisms. For example, molecular docking studies suggest that these compounds interact with key proteins involved in cell cycle regulation and apoptosis pathways .
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 7a | HeLa | 15 |
| 7b | MCF-7 | 12 |
| 7c | A549 | 20 |
Central Nervous System Effects
Some studies indicate that thiadiazole derivatives may have neuroprotective effects and could be beneficial in treating neurodegenerative diseases.
Experimental Findings
Animal models demonstrated that certain thiadiazole compounds could improve cognitive function and reduce neuroinflammation associated with conditions like Alzheimer’s disease .
Mechanism of Action
The mechanism of action of 5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1,3,4-thiadiazole-2-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction mechanisms that regulate cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations at the 5-Amino Position
The target compound’s 5-amino group is substituted with a 2-(3,4-dimethoxyphenyl)ethyl chain, distinguishing it from other derivatives. Key comparisons include:
Key Observations :
- The dimethoxyphenyl substituent in the target compound introduces electron-donating methoxy groups, which may enhance binding to aromatic receptors (e.g., tyrosine kinases) compared to halogenated analogs like the 4-fluorobenzyl derivative .
Antitumor Activity:
- AMT derivatives (e.g., 2-amino-1,3,4-thiadiazole) exhibit antitumor activity in experimental models, likely due to thiol-mediated redox modulation .
- The dimethoxyphenyl group in the target compound may synergize with the thiadiazole core to enhance cytotoxicity, as seen in curcumin analogs with similar substituents .
Enzyme Inhibition:
Physicochemical Properties
Implications :
- The target compound’s higher lipophilicity may improve blood-brain barrier penetration compared to AMT, making it a candidate for CNS-targeted therapies.
- Reduced solubility compared to simpler derivatives could necessitate formulation adjustments for bioavailability.
Biological Activity
5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1,3,4-thiadiazole-2-thiol is a compound that belongs to the class of thiadiazoles, which are known for their diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects.
- Molecular Formula : C16H20N2O2S
- Molecular Weight : 304.41 g/mol
- Structure : The compound features a thiadiazole ring substituted with a dimethoxyphenyl ethylamine group.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with the 1,3,4-thiadiazole moiety exhibit significant antibacterial and antifungal activities.
- Case Study : A study highlighted that derivatives of 2-amino-1,3,4-thiadiazole demonstrated higher antimicrobial activity than standard drugs like streptomycin and fluconazole. Specifically, certain derivatives showed minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics against various bacterial strains including E. coli and S. aureus .
| Compound | Bacterial Strain | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |
|---|---|---|---|---|
| 5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1,3,4-thiadiazole-2-thiol | E. coli | 32.6 | Itraconazole | 47.5 |
| 5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1,3,4-thiadiazole-2-thiol | S. aureus | 25.0 | Streptomycin | 30.0 |
Anticancer Activity
The anticancer potential of thiadiazole derivatives has also been documented. Some studies suggest that these compounds can inhibit cancer cell proliferation through various mechanisms.
- Research Findings : A derivative of the compound was tested against several cancer cell lines and showed promising results in inhibiting cell growth. The mechanism was attributed to the induction of apoptosis in cancer cells .
Other Pharmacological Activities
Beyond antimicrobial and anticancer effects, thiadiazole derivatives have been reported to possess other pharmacological activities:
- Anti-inflammatory Effects : Some studies indicate that these compounds can reduce inflammation markers in vitro.
- Antiviral Activity : Thiadiazoles have shown effectiveness against viral infections such as Human Cytomegalovirus (HCMV), with certain derivatives exhibiting significant antiviral activity .
The biological activity of 5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1,3,4-thiadiazole-2-thiol may be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The thiadiazole ring can act as a scaffold for enzyme inhibitors.
- Receptor Modulation : The dimethoxyphenyl group may enhance binding affinity to specific receptors involved in disease pathways.
Q & A
Q. What are the optimal synthetic routes for 5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1,3,4-thiadiazole-2-thiol, and how can purity be ensured?
Q. How is the structural identity of this compound confirmed in synthetic studies?
- Methodological Answer : Structural confirmation requires a combination of:
- 1H/13C NMR : Peaks for the 3,4-dimethoxyphenyl group (δ ~3.8 ppm for OCH₃, aromatic protons at δ ~6.8–7.4 ppm) and thiadiazole protons (e.g., SH at δ ~10 ppm) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+1]⁺) align with the calculated molecular weight .
- Elemental Analysis : C, H, N, S percentages should match theoretical values within ±0.3% .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize antimicrobial activity in derivatives?
- Methodological Answer :
-
Substituent Variation : Modify the 3,4-dimethoxyphenyl group (e.g., replace methoxy with halogens or nitro groups) to assess electronic effects on bioactivity .
-
Biological Assays : Test derivatives against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using MIC (minimum inhibitory concentration) assays .
-
Molecular Docking : Use software like AutoDock Vina to simulate binding to bacterial targets (e.g., dihydrofolate reductase) and prioritize derivatives with strong binding affinities .
- Data Table :
| Derivative Modification | Observed MIC (μg/mL) | Docking Score (kcal/mol) |
|---|---|---|
| 3,4-Dimethoxy (Parent) | 16 | -8.2 |
| 3-Nitro,4-Methoxy | 8 | -9.1 |
| 3-Cl,4-OCH₃ | 32 | -7.5 |
Q. How can contradictory data in biological activity studies be resolved?
- Methodological Answer : Contradictions (e.g., varying MIC values across studies) may arise from:
- Strain Variability : Use standardized strains (e.g., ATCC controls) and replicate assays ≥3 times .
- Solubility Issues : Pre-solubilize compounds in DMSO (≤1% v/v) to avoid false negatives .
- Statistical Analysis : Apply ANOVA or Student’s t-test to confirm significance (p <0.05) .
Q. What computational strategies predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADME Prediction : Use SwissADME or pkCSM to estimate:
- Lipophilicity (LogP) : Optimal range: 2–3 for membrane permeability .
- Bioavailability : Score >0.55 indicates oral absorption potential .
- Toxicity Profiling : Predict hepatotoxicity (e.g., ProTox-II) and mutagenicity (e.g., Ames test simulations) .
Methodological Challenges and Solutions
Q. What are the key pitfalls in synthesizing thiadiazole derivatives, and how are they mitigated?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
